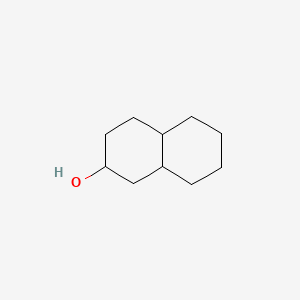

DECAHYDRO-2-NAPHTHOL

Description

Significance as a Bicyclic Alicyclic Alcohol in Chemical Research

The significance of decahydro-2-naphthol in chemical research stems from its rigid bicyclic structure, which serves as a scaffold in the synthesis of more complex molecules. The decalin ring system is a common motif in many natural products, including steroids and terpenes. Therefore, understanding the reactivity and stereochemistry of this compound and its derivatives provides valuable insights for the synthesis of these biologically active compounds.

The catalytic hydrogenation of 2-naphthol (B1666908) is a primary route to synthesize this compound. chinesechemsoc.org This process can lead to a mixture of stereoisomers, and the selective synthesis of a particular isomer remains an area of active research. chinesechemsoc.org The ability to control the stereochemical outcome of such reactions is crucial for the targeted synthesis of specific molecules with desired biological or physical properties.

Overview of Structural Isomerism and Stereochemical Diversity

The structural complexity of this compound arises from the fusion of the two cyclohexane (B81311) rings, which can exist in either a cis or trans configuration. In cis-decalin, the two hydrogen atoms at the bridgehead carbons are on the same side of the ring system, while in trans-decalin, they are on opposite sides. wikipedia.org This fundamental difference in the ring fusion leads to distinct three-dimensional shapes and conformational properties for the cis and trans isomers of this compound.

Furthermore, the presence of the hydroxyl group at the C-2 position, along with the chiral centers at the bridgehead carbons, gives rise to a number of stereoisomers. For each of the cis and trans fused ring systems, the hydroxyl group can be in either an axial or equatorial position, leading to different diastereomers. Each of these diastereomers, in turn, has a non-superimposable mirror image, its enantiomer. This rich stereochemical diversity makes the separation and characterization of the individual isomers a challenging yet important aspect of its chemistry. gla.ac.uk

The conformational analysis of the decalin system reveals that the trans isomer is conformationally rigid, while the cis isomer can undergo a ring-flipping process. youtube.com This conformational flexibility of the cis isomer has significant implications for the reactivity and properties of the corresponding this compound isomers.

Interactive Data Table: Physical Properties of this compound (Isomeric Mixture)

| Property | Value |

| Molecular Formula | C₁₀H₁₇OH |

| Molecular Weight | 154.25 g/mol |

| Boiling Point | 109 °C at 14 mmHg |

| Density | 0.996 g/mL at 25 °C |

| Refractive Index | n20/D 1.5 |

Interactive Data Table: Spectroscopic Data for the Decalin Framework

| Isomer | 13C NMR Chemical Shifts (ppm) |

| cis-Decalin | 27.2 |

| trans-Decalin | 26.9, 34.3, 43.7 |

Note: This data is for the parent hydrocarbon, decalin. The presence of the hydroxyl group in this compound will influence the chemical shifts of the adjacent carbon atoms. nih.gov

Structure

3D Structure

Propriétés

Numéro CAS |

825-51-4 |

|---|---|

Formule moléculaire |

C10H18O |

Poids moléculaire |

154.25 g/mol |

Nom IUPAC |

(4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol |

InChI |

InChI=1S/C10H18O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-11H,1-7H2/t8-,9+,10?/m1/s1 |

Clé InChI |

UPMAOXLCTXPPAG-ZDGBYWQASA-N |

SMILES |

C1CCC2CC(CCC2C1)O |

SMILES isomérique |

C1CC[C@H]2CC(CC[C@H]2C1)O |

SMILES canonique |

C1CCC2CC(CCC2C1)O |

Apparence |

Solid powder |

Autres numéros CAS |

1424-36-8 2529-06-8 1424-37-9 825-51-4 |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-Naphthalenol, decahydro-; 2-Decalinol; 2-Decalol; 2-Hydroxydecalin; Decahydronaphthol-2; Decahydro-beta-naphthol. |

Origine du produit |

United States |

Advanced Synthetic Methodologies for Decahydro 2 Naphthol and Its Derivatives

Catalytic Hydrogenation Approaches from Naphthols

Catalytic hydrogenation of naphthols is a direct and efficient route to decahydro-2-naphthol and its intermediates. This transformation involves the reduction of one or both aromatic rings of the naphthalene (B1677914) core. The choice of catalyst and reaction conditions is paramount to control the extent of reduction and the selectivity of the process.

The reduction of naphthols can be accomplished using both homogeneous and heterogeneous catalytic systems. chinesechemsoc.org Heterogeneous catalysts are widely employed due to their high activity, stability, and ease of separation. researchgate.netchinesechemsoc.org Common systems involve precious metals like palladium, platinum, rhodium, and ruthenium, as well as non-noble metals such as nickel, supported on materials like carbon (Pd/C), alumina (B75360) (Pd/Al2O3), or zeolites. researchgate.net For instance, the complete hydrogenation of naphthalene to decalin can be effectively achieved using a rhodium-on-carbon catalyst in supercritical carbon dioxide, which enhances hydrogen concentration and allows for lower reaction temperatures. researchgate.net

Homogeneous catalysts, while often more complex to separate, offer high selectivity under mild conditions. chinesechemsoc.org Recent strategies have combined the strengths of both systems. A bimetallic cooperative approach utilizes a heterogeneous catalyst like Pd/C to partially hydrogenate the naphthol to a ketone intermediate. chinesechemsoc.orgchinesechemsoc.org Subsequently, a second, homogeneous chiral catalyst, such as a Ru-tethered-TsDPEN complex, performs an asymmetric reduction of the ketone to furnish the chiral alcohol. chinesechemsoc.org This sequential, one-pot method demonstrates the synergy between heterogeneous and homogeneous catalysis. chinesechemsoc.org

Table 1: Comparison of Catalytic Systems in Naphthol Hydrogenation

| Catalyst Type | Catalyst Example(s) | Support/Ligand | Key Advantages | Ref. |

|---|---|---|---|---|

| Heterogeneous | Pd, Pt, Rh, Ru, Ni | Carbon, Alumina, Zeolites | High activity, stability, reusability, effective for full hydrogenation. | researchgate.net |

| Homogeneous | Ru-complex, Rh-complex | Chiral Diamines (e.g., TsDPEN) | High selectivity, mild conditions, suitable for asymmetric synthesis. | chinesechemsoc.orgresearchgate.net |

Controlling which of the two rings in a naphthol molecule is reduced (regioselectivity) and preserving other functional groups (chemoselectivity) are significant challenges. The hydroxyl group directs the hydrogenation, but different strategies can favor the reduction of either the substituted or the unsubstituted ring.

For example, the synthesis of 5,6,7,8-tetrahydronaphthols, where the unsubstituted ring is reduced, can be achieved with high selectivity. nih.gov A notable method employs low-cost and air-stable hydrosilanes in methanol. This system site-selectively reduces the non-phenolic aromatic ring, tolerating sensitive functionalities like halides, ketones, and esters, without forming the 1,2,3,4-tetrahydronaphthol byproduct. nih.gov Conversely, other catalytic systems can be tuned to produce 1,2,3,4-tetrahydronaphthols, which are key intermediates for certain this compound isomers. researchgate.net The choice of solvent can also be critical; for instance, using hexafluoroisopropanol (HFIP) as a solvent is crucial for suppressing the over-reduction of ketone intermediates during transfer hydrogenation with a Pd/C catalyst. chinesechemsoc.orgchinesechemsoc.org

Oxidation-Mediated Synthesis from Saturated Precursors

An alternative route to this compound involves the direct oxidation of its saturated hydrocarbon analog, decalin. wikipedia.org This approach avoids starting from an aromatic precursor and instead functionalizes the pre-existing saturated bicyclic core. The oxygenation of decalin can yield a tertiary hydroperoxide. This intermediate is a key precursor that can subsequently be transformed into this compound or other oxygenated derivatives like hydroxycyclodecanone. wikipedia.org This method is particularly relevant in industrial contexts, where decalin is available as a solvent and bulk chemical. wikipedia.org

Reductive Lithiation Approaches in Organic Synthesis of this compound

Reductive lithiation is a powerful technique for generating organolithium compounds from precursors such as phenyl thioethers or alkyl chlorides. researchgate.netcore.ac.uk This method can be applied to the synthesis of this compound by using a suitable naphthol derivative. The process typically involves an alkali metal, like lithium, and an electron-transfer catalyst, which is often an aromatic compound such as naphthalene or 4,4'-di-tert-butylbiphenyl (B167987) (DBB). core.ac.uk

There are two primary variants: the use of a stoichiometric amount of a preformed aromatic radical-anion (PAR method) or a catalytic amount of the aromatic compound with an excess of lithium metal (CA method). core.ac.uk The reaction fundamentally occurs on the surface of the lithium metal, which is continuously reactivated by the catalyst. researchgate.net In the context of this compound synthesis, a precursor such as a thioether or halide derivative of naphthol could be subjected to reductive lithiation to generate a lithiated intermediate, which is then quenched with an electrophile to yield the target alcohol or a precursor that can be readily converted to it. The hydroxyl group itself can be tolerated if it is first deprotonated. researchgate.net

Stereoselective Synthesis Techniques for this compound Stereoisomers

This compound possesses multiple stereocenters, leading to a variety of stereoisomers. nist.gov The development of synthetic methods that can selectively produce a single desired stereoisomer is a major focus of modern organic synthesis.

Asymmetric synthesis aims to produce enantiomerically enriched chiral molecules. In the context of this compound, this is often achieved through the asymmetric hydrogenation or transfer hydrogenation of naphthols or their intermediates. chinesechemsoc.org A highly successful strategy involves a two-step, one-pot reaction where a heterogeneous catalyst first reduces 2-naphthol (B1666908) to an intermediate ketone. chinesechemsoc.org A second, chiral homogeneous catalyst then reduces the ketone with high enantioselectivity. For example, a chiral diamine-ruthenium complex can reduce the intermediate ketone to the corresponding chiral alcohol with high yields (up to 96%) and excellent enantioselectivity (up to 99% ee). chinesechemsoc.org

Other advanced methods include the catalytic asymmetric hydroxylative dearomatization of 2-naphthols. rsc.orgnih.gov This can be accomplished using an N,N'-dioxide–scandium(III) complex as a catalyst with an oxaziridine (B8769555) as the oxidant, affording chiral ortho-quinols in high yields and enantioselectivities (up to 95:5 er). rsc.orgnih.gov These chiral intermediates are valuable precursors for the synthesis of specific this compound stereoisomers.

Table 2: Examples of Enantioselective Methodologies

| Method | Catalyst System | Precursor | Product Type | Yield / Enantioselectivity (er or ee) | Ref. |

|---|---|---|---|---|---|

| Cooperative Transfer Hydrogenation | Pd/C and Chiral Ru-diamine complex | Naphthol Derivatives | Chiral Cyclic Alcohols | Up to 96% yield / up to 99% ee | chinesechemsoc.org |

| Asymmetric Hydroxylative Dearomatization | N,N′-dioxide–Sc(III) complex | 2-Naphthols | Chiral ortho-Quinols | Up to 99% yield / up to 95:5 er | rsc.orgnih.gov |

Utilization of Chiral Auxiliaries in this compound Derivatization

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and chiral auxiliaries play a pivotal role in this endeavor. These compounds temporarily introduce a chiral center to a prochiral substrate, directing subsequent reactions to occur stereoselectively. In the context of this compound and its aromatic precursor, 2-naphthol, chiral auxiliaries are instrumental in creating stereochemically defined derivatives, particularly axially chiral bi-2-naphthols (BINOLs).

One prominent strategy involves the enantioselective oxidative coupling of 2-naphthol derivatives, guided by a chiral catalyst system that acts as the auxiliary. Research has demonstrated the efficacy of chiral Fe(II)–diphosphine oxide complexes in this transformation. rsc.org For instance, a complex formed from (S)-xylyl-iPrO-BIPHEP-oxide and iron(II) triflate (Fe(OTf)₂) can catalyze the oxidative coupling of 2-naphthols with high yields and enantioselectivity, using an oxidant like t-butyl hydroperoxide. rsc.org This approach is significant for creating optically active BINOL derivatives, which are themselves highly valuable as chiral ligands or auxiliaries in a wide array of asymmetric syntheses. rsc.org

The Betti reaction, a multicomponent condensation, can also be influenced by chiral auxiliaries. The reaction between 2-naphthol, an aldehyde, and a chiral amine, such as (S)-1-(4-nitrophenyl)ethylamine, can produce aminobenzylnaphthols with a degree of diastereoselectivity. researchgate.net The inherent chirality of the amine auxiliary guides the formation of a new stereocenter. researchgate.net

Furthermore, the products of these reactions, such as chiral aminobenzylnaphthols (Betti bases), can serve as ligands in asymmetric synthesis, demonstrating the cascading influence of the initial chiral auxiliary. rsc.org Iron chiral auxiliaries have also been shown to be effective; for example, the aldol (B89426) reaction between an aluminum enolate derived from an iron-chiral acetyl complex and Boc-L-prolinal can override the substrate's inherent stereocontrol to produce specific hydroxypyrrolizidin-3-one epimers. researchgate.net

Diastereoselective Control and Kinetic Resolution in Synthetic Pathways

Achieving control over the formation of specific stereoisomers (diastereoselective control) and separating racemic mixtures are critical challenges in synthesizing complex molecules like this compound, which has multiple chiral centers. Kinetic resolution and, more powerfully, dynamic kinetic resolution (DKR), are key strategies for obtaining enantiomerically pure compounds. wikipedia.org

Kinetic Resolution (KR) operates by reacting a racemic mixture with a chiral catalyst or reagent that interacts differently with each enantiomer. mdpi.com One enantiomer reacts faster, leaving the slower-reacting enantiomer enriched in the unreacted starting material. mdpi.com However, this method has a theoretical maximum yield of 50% for a single enantiomer. nih.gov

Dynamic Kinetic Resolution (DKR) overcomes this limitation by combining the resolution step with a simultaneous in-situ racemization of the slower-reacting enantiomer. wikipedia.orgnih.gov This continuous interconversion allows, in theory, for the complete conversion of a racemic starting material into a single, enantiomerically pure product. wikipedia.org For a DKR process to be efficient, the rate of racemization should be comparable to or faster than the rate of reaction of the more reactive enantiomer. princeton.edu

A powerful application of this is the metal/lipase (B570770) co-catalyzed DKR of racemic chiral alcohols. mdpi.com In this chemoenzymatic approach, a lipase enzyme selectively acylates one alcohol enantiomer, while a metal complex (often based on ruthenium or iron) racemizes the remaining, less reactive alcohol enantiomer. mdpi.com This allows the lipase to continuously act on the desired enantiomer, leading to a high yield of a single enantiomeric ester. mdpi.com This methodology is applicable to a wide range of challenging chiral alcohols, including biaryl diols related to the naphthol scaffold. mdpi.com

Recent advances have also focused on organocatalysis-based DKR. Chiral bifunctional catalysts, such as (thio)ureas and squaramides, can promote DKR processes through hydrogen-bonding interactions. nih.gov These catalysts have been used in the DKR of configurationally labile biaryl lactones, which are structurally related to BINOL derivatives. nih.gov

A notable example of diastereoselective control is seen in the asymmetric hydroxylative dearomatization of 2-naphthols. nih.govrsc.org Using a chiral N,N′-dioxide–scandium(III) complex as a catalyst, 2-naphthols can be converted into ortho-quinol derivatives with high yields and enantioselectivity (up to 95:5 er). nih.govrsc.org This method creates a quaternary carbon stereocenter with high fidelity and has been successfully applied to the gram-scale synthesis of bioactive molecules like lacinilenes. nih.govrsc.org

Multicomponent Reaction Strategies for this compound Scaffolds and Related Compounds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued in synthetic chemistry. researchgate.net They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple precursors. researchgate.netfardapaper.ir The electron-rich aromatic system of 2-naphthol makes it an excellent substrate for a variety of MCRs, enabling the construction of diverse and complex heterocyclic scaffolds. fardapaper.irnih.gov

One of the most prominent MCRs involving 2-naphthol is the Betti reaction . This is a one-pot condensation of 2-naphthol, an aldehyde, and an amine (or ammonia) to produce 1-(α-aminoalkyl)-2-naphthols, commonly known as Betti bases. rsc.orgnih.gov These compounds are valuable intermediates and ligands for asymmetric synthesis. researchgate.netrsc.org The reaction can be performed under various conditions, including solvent-free, and can be catalyzed by various agents. For instance, H-ZSM-5, a zeolite catalyst, has been used to efficiently synthesize a library of Betti bases at room temperature with good to excellent yields (76-92%). sci-hub.se

| Aldehyde | Amine | Time (h) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Pyrrolidine | 1.5 | 92 |

| 4-Chlorobenzaldehyde | Pyrrolidine | 2.0 | 85 |

| 4-Methylbenzaldehyde | Pyrrolidine | 1.5 | 82 |

| Benzaldehyde | Piperidine | 1.0 | 92 |

| 4-Chlorobenzaldehyde | Piperidine | 1.5 | 88 |

| 4-Nitrobenzaldehyde | Piperidine | 1.0 | 90 |

| Benzaldehyde | Morpholine | 1.5 | 85 |

| 4-Methoxybenzaldehyde | Morpholine | 2.0 | 76 |

Another important MCR yields 1-amidoalkyl-2-naphthols through the one-pot reaction of 2-naphthol, an aldehyde, and an amide or urea. arcjournals.orgresearchgate.net These reactions can be promoted by various catalysts under green conditions. researchgate.net For example, a recyclable carbon-based solid acid catalyst (SO₃H-carbon) derived from glycerol (B35011) effectively catalyzes this transformation under solvent-free conditions at 100°C, providing high yields in short reaction times. arcjournals.org

Furthermore, the products of one MCR can be used in a subsequent MCR to build even more complex structures. An elegant example is the consecutive Betti/Bargellini multicomponent reaction strategy. chemicalpapers.com In this approach, aminobenzylnaphthols prepared via the Betti reaction are further reacted with chloroform (B151607) and an aliphatic ketone to construct novel naphtho[1,2-f] researchgate.netchemicalpapers.comoxazepine scaffolds. chemicalpapers.com These advanced strategies highlight the power of MCRs to rapidly access large libraries of structurally diverse compounds based on the naphthol core. mdpi.comresearchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly guiding the development of new synthetic methodologies. nih.govresearchgate.net The synthesis of this compound derivatives is an area where these principles have been successfully applied, leading to more sustainable and environmentally benign processes. nih.govjddhs.com

A major focus of green chemistry is the use of catalysts over stoichiometric reagents, particularly catalysts that are reusable and non-toxic. nih.gov In the synthesis of 2-naphthol derivatives, several recyclable catalysts have been employed. For the Betti reaction, H-ZSM-5 zeolite has proven to be an effective and recoverable catalyst. sci-hub.se For the synthesis of 1-amidoalkyl-2-naphthols, a solid acid catalyst made from sulfonated carbon (SO₃H-carbon) is not only efficient under solvent-free conditions but can also be recovered and reused for multiple cycles with minimal loss of activity. arcjournals.org Research shows this catalyst can be reused for at least five cycles, maintaining high product conversion rates. arcjournals.org Similarly, catalysts like Sn(II)/nano silica (B1680970) have been developed for the green synthesis of xanthene derivatives from β-naphthol. frontiersin.org

| Cycle | Yield (%) |

|---|---|

| 1 | ~92 |

| 2 | ~92 |

| 3 | ~92 |

| 4 | 90 |

| 5 | 88 |

Solvent selection is another key principle. jddhs.com Many modern syntheses of naphthol derivatives are performed under solvent-free conditions or in green solvents like water or ethanol. arcjournals.orgfrontiersin.org Multicomponent reactions are particularly well-suited to solvent-free conditions, which reduces waste, cost, and environmental impact. researchgate.netjddhs.com

Atom economy , which maximizes the incorporation of reactant atoms into the final product, is a hallmark of MCRs, making them inherently green. greenchemistry-toolkit.org The Betti reaction and the synthesis of amidoalkylnaphthols are excellent examples of atom-economical processes that build complex molecules with minimal waste. mdpi.com

Biocatalysis , the use of enzymes to catalyze reactions, is a powerful green chemistry tool. jptcp.com As discussed previously, lipases are widely used in the kinetic resolution of racemic alcohols and their derivatives. researchgate.net These enzymatic processes occur under mild conditions, are highly selective, and avoid the use of heavy metals or harsh reagents. researchgate.net

These sustainable strategies represent a significant improvement over traditional methods, which often rely on hazardous solvents, stoichiometric and toxic reagents (like tin chloride), and energy-intensive conditions, resulting in large volumes of waste. greenchemistry-toolkit.org By embracing green chemistry principles, the synthesis of this compound and its derivatives can be achieved more efficiently, safely, and with a significantly smaller environmental footprint. jptcp.com

Conformational Analysis and Molecular Dynamics of Decahydro 2 Naphthol

Cis-Trans Isomerism and Ring Conformations

Decahydro-2-naphthol is characterized by the presence of cis and trans isomers, which describe the relative orientation of the hydrogen atoms at the bridgehead carbons where the two six-membered rings are fused. In the trans isomer, the bridgehead hydrogens are on opposite sides of the molecule, resulting in a relatively flat and conformationally rigid structure. This rigidity prevents ring flipping, meaning that a substituent on one of the rings is locked into either an axial or equatorial position.

Conversely, the cis isomer has the bridgehead hydrogens on the same side, leading to a bent, tent-like geometry. Unlike its trans counterpart, cis-decalin is conformationally flexible and can undergo a ring flip, allowing for the interconversion between two chair-chair conformations. This flexibility means that a substituent on a cis-decalin ring can interconvert between axial and equatorial orientations.

The introduction of a hydroxyl group at the C-2 position not only introduces a new stereocenter but also influences the stability of the various conformers. In total, this compound has eight stereoisomers, which exist as four pairs of enantiomers. Experimental studies using rotational spectroscopy have successfully identified three of these as stable conformers in the gas phase: one with a trans-fused ring system and two with cis-fused rings.

The stability of these isomers is significantly influenced by steric interactions. The trans isomer of the parent decalin is known to be more stable than the cis isomer due to the presence of unfavorable non-bonded interactions within the concave region of the cis structure. For the cis-2-decalols, the conformational analysis suggests that the stability is further dictated by the position of the hydroxyl group. An axial hydroxyl group on the concave side of the ring system leads to destabilizing 1,3-diaxial interactions, making such conformers less stable.

Theoretical and Computational Modeling of Conformational Landscapes

Computational chemistry provides powerful tools to explore the complex potential energy surfaces of molecules like this compound. Theoretical calculations, such as those employing ab initio methods, are used to predict the relative energies of different stereoisomers and the energy barriers for conformational transitions, such as ring flipping in the cis isomers.

For the parent decalin system, the trans isomer is calculated to be more stable than the cis isomer. This energy difference is largely attributed to a greater number of gauche-butane interactions in the cis conformation. When a substituent like a hydroxyl group is introduced, the conformational landscape becomes more intricate. The position of the hydroxyl group (axial or equatorial) on each of the possible cis and trans ring systems leads to a variety of possible conformers with distinct energy levels.

In a related system, 2-decalone, which features a carbonyl group at the C-2 position, computational studies complemented by rotational spectroscopy have been used to characterize the conformational landscape. These studies identified two distinct inverting conformers for the cis-ring junction and a single, non-inverting conformer for the trans-ring junction. This work highlights the power of combining theoretical calculations with experimental data to map out the existing conformations and their relative populations.

While specific, detailed computational studies on the full set of this compound isomers are not extensively documented in publicly available literature, the principles from studies on decalins and substituted decalins provide a strong framework for understanding their conformational preferences. The relative energies of the different this compound stereoisomers will depend on a balance of factors including the inherent stability of the cis or trans ring fusion and the steric interactions of the hydroxyl group in its possible axial and equatorial orientations.

Analysis of Intramolecular and Intermolecular Interactions, including Hydrogen Bonding

The hydroxyl group in this compound is a key functional group that can participate in both intramolecular and intermolecular interactions, most notably hydrogen bonding.

Intermolecular Hydrogen Bonding: As an alcohol, this compound can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). In the condensed phase (liquid or solid), this leads to the formation of a network of intermolecular hydrogen bonds. These interactions are significantly stronger than van der Waals forces and have a profound effect on the physical properties of the substance, such as its boiling point and viscosity. The specific arrangement of molecules in the solid state will be determined by the optimization of these intermolecular hydrogen bonding networks, in conjunction with packing considerations of the bulky decalin framework.

The study of this compound in complexes with other molecules, as investigated through rotational spectroscopy, provides direct insight into the nature of these intermolecular interactions. By observing how this compound interacts with different partners, the influence of the hydroxyl group's orientation on the formation and geometry

Mechanistic Investigations of Decahydro 2 Naphthol Reactions

Reaction Pathways for Derivatization (e.g., Acetylation, Methylation, Formylation)

The hydroxyl group of decahydro-2-naphthol is the primary site for derivatization reactions, such as acetylation, methylation, and formylation. These reactions are fundamental in synthetic organic chemistry for protecting group strategies and for modifying the physicochemical properties of the molecule.

Acetylation: The acetylation of alcohols is a common transformation that proceeds via nucleophilic acyl substitution. For this compound, this typically involves reaction with acetic anhydride. mdpi.com The mechanism can be catalyzed by either an acid or a base. Under acidic conditions, a catalyst protonates the carbonyl oxygen of acetic anhydride, making the carbonyl carbon more electrophilic and susceptible to attack by the lone pair of electrons on the hydroxyl oxygen of this compound. youtube.com Subsequent deprotonation and elimination of a leaving group (acetic acid) yields the acetylated product, decahydro-2-naphthyl acetate. mdpi.comyoutube.com A plausible mechanism involves the initial attack of the alcohol's oxygen on a carbonyl group of acetic anhydride, forming a tetrahedral intermediate which then collapses, eliminating acetic acid to yield the final ester. mdpi.com

Formylation: The formylation of this compound can be achieved using formic acid in the presence of a strong acid like sulfuric acid. In a known procedure, this compound is treated with formic acid, which acts as the formylating agent, in the presence of sulfuric acid at low temperatures. chempedia.info This process involves the formation of a formyl cation or a related activated species, which is then attacked by the hydroxyl group of the alcohol.

While specific mechanistic studies on the methylation of this compound are not widely detailed, general methods for alcohol methylation, such as the Williamson ether synthesis (using a strong base like sodium hydride followed by methyl iodide) or using reagents like diazomethane (B1218177) in the presence of a Lewis acid, are applicable.

Oxidation and Reduction Mechanisms

The oxidation of this compound primarily involves the conversion of the secondary alcohol functional group into a ketone. This transformation is a cornerstone of organic synthesis.

Oxidation: The oxidation of the secondary alcohol in this compound yields the corresponding ketone, 2-decalone. This reaction can be carried out using various oxidizing agents. For instance, chromium-based reagents like chromic acid (H₂CrO₄), generated in situ from sodium dichromate and sulfuric acid (the Jones oxidation), or pyridinium (B92312) chlorochromate (PCC) are effective for this transformation. The mechanism of Jones oxidation involves the formation of a chromate (B82759) ester intermediate from this compound and chromic acid. A base (water) then abstracts a proton from the carbon bearing the oxygen, leading to the elimination of the chromium species and the formation of the C=O double bond of 2-decalone. In animal metabolism, this compound (decalol) can be further metabolized to form decalone isomers. oup.com

Reduction: As this compound is already a fully saturated alcohol, it is generally not susceptible to further reduction under standard chemical conditions. The decalin ring system is fully hydrogenated, and the alcohol is at a low oxidation state. Reduction would only be possible under harsh conditions that would cleave C-O or C-C bonds, which is not a typical synthetic transformation.

Enzymatic Transformations and Biocatalysis Studies Involving this compound Derivatives

The use of enzymes in the transformation of this compound and its derivatives offers high selectivity and milder reaction conditions compared to traditional chemical methods.

Metabolic Transformations: In biological systems, such as in rabbits and rats, decalin is metabolized into various isomers of decalol (this compound). oup.comnih.govnih.gov These decalols can then be conjugated, for example with glucuronic acid, to facilitate excretion. nih.govnih.gov It has been suggested that enzymes similar to steroid hydroxylases are involved in this biological oxidation process. nih.gov

Enzymatic Kinetic Resolution: Biocatalysis is particularly valuable for the kinetic resolution of racemic mixtures of chiral alcohols. Lipases are commonly employed for this purpose. In a typical kinetic resolution of racemic this compound, a lipase (B570770) would selectively acylate one enantiomer (e.g., with an acyl donor like vinyl acetate), leaving the other enantiomer unreacted. This allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (as the alcohol). While specific studies on this compound are not prevalent, this methodology is widely applied to similar cyclic and bicyclic alcohols. The process relies on the enzyme's ability to differentiate between the two enantiomers, leading to enantiomerically enriched products. nih.govnih.govmdpi.com The efficiency of such resolutions is often high, providing access to optically pure building blocks. nih.govmdpi.com

Degradation Mechanisms of Related Naphthalene (B1677914) Derivatives Leading to Decahydro Forms

This compound is structurally related to intermediates in the anaerobic biodegradation of naphthalene. Understanding these pathways provides insight into how complex aromatic compounds are broken down in anoxic environments.

Under anaerobic conditions, microorganisms employ a reductive strategy to overcome the chemical stability of the naphthalene ring system. The degradation pathway does not directly produce this compound but proceeds through a closely related intermediate, decahydro-2-naphthoic acid. nih.govnih.gov

The process is initiated by the activation of naphthalene via carboxylation to 2-naphthoic acid. nih.govasm.orgnih.gov This intermediate is then activated by ligation to coenzyme A (CoA) to form 2-naphthoyl-CoA. researchgate.net The subsequent steps involve the stepwise reduction of the bicyclic ring system. One ring is reduced first, leading to intermediates such as 5,6,7,8-tetrahydro-2-naphthoic acid. nih.govnih.gov Further reduction yields more saturated intermediates, including octahydro-2-naphthoic acid and ultimately decahydro-2-naphthoic acid. nih.govresearchgate.net The fully saturated decahydro-2-naphthoyl-CoA is then primed for ring cleavage through a series of β-oxidation-like reactions. nih.govnih.gov

| Intermediate Compound | Description | Reference |

|---|---|---|

| Naphthalene | Starting polycyclic aromatic hydrocarbon. | researchgate.net |

| 2-Naphthoic acid | Product of initial carboxylation of naphthalene. A central intermediate. | nih.govnih.govnih.gov |

| 2-Naphthoyl-CoA | Coenzyme A activated form, substrate for reductases. | asm.orgresearchgate.net |

| 5,6,7,8-Tetrahydro-2-naphthoic acid | Product of partial ring reduction. | nih.govnih.gov |

| Octahydro-2-naphthoic acid | Intermediate with one fully reduced ring and one partially reduced ring. | nih.govresearchgate.net |

| Decahydro-2-naphthoic acid | Fully saturated bicyclic carboxylic acid intermediate prior to ring cleavage. | nih.govresearchgate.net |

| cis-2-Carboxycyclohexylacetic acid | Product formed after cleavage of the decalin ring system. | researchgate.netnih.gov |

The anaerobic degradation of naphthalene is facilitated by a specialized suite of enzymes that carry out the chemically challenging reactions of ring reduction and cleavage.

Aryl-CoA Reductases: A key step in the pathway is overcoming the resonance energy of the aromatic rings. This is accomplished by dearomatizing aryl-CoA reductases. nih.gov Following the formation of 2-naphthoyl-CoA, two distinct Type III aryl-CoA reductases, which are ATP-independent and belong to the "old yellow enzyme" family, catalyze the stepwise reduction of the non-substituted ring to yield 5,6,7,8-tetrahydro-2-naphthoyl-CoA. asm.orgresearchgate.netresearchgate.net The reduction of the second, substituted ring is then carried out by a different enzyme, a tetrahydronaphthoyl-CoA reductase (THNCoA reductase), which is similar to class I benzoyl-CoA reductases and reduces 5,6,7,8-tetrahydro-2-naphthoyl-CoA to a hexahydro-2-naphthoyl-CoA. nih.govnih.govasm.org

Hydratases and Hydrolases: Once the ring system is sufficiently reduced to hexahydro-2-naphthoyl-CoA, a sequence of β-oxidation-like reactions begins. nih.govnih.gov This is initiated by a hydratase, which adds water across a double bond. nih.govnih.gov Further enzymatic steps, including the action of a β-hydroxyacyl-CoA dehydrogenase, lead to a β'-hydroxy-β-oxo-decahydro-2-naphthoyl-CoA intermediate. The cleavage of the carbocyclic ring is then performed by a hydrolase, which ultimately leads to the formation of cis-2-carboxycyclohexylacetyl-CoA, a molecule that can be further metabolized to enter central metabolic pathways. nih.govnih.gov

| Enzyme/Enzyme Class | Function in Naphthalene Degradation | Reference |

|---|---|---|

| Naphthalene Carboxylase | Catalyzes the initial activation of naphthalene to 2-naphthoic acid. | nih.gov |

| 2-Naphthoate-CoA Ligase | Activates 2-naphthoic acid to its coenzyme A thioester, 2-naphthoyl-CoA. | researchgate.net |

| Type III Aryl-CoA Reductases | Catalyze the ATP-independent, stepwise reduction of 2-naphthoyl-CoA to 5,6,7,8-tetrahydro-2-naphthoyl-CoA. | nih.govresearchgate.netresearchgate.net |

| Tetrahydronaphthoyl-CoA Reductase (THNCoA reductase) | A class I-like aryl-CoA reductase that reduces 5,6,7,8-tetrahydro-2-naphthoyl-CoA to hexahydro-2-naphthoyl-CoA. | nih.govnih.govasm.org |

| Hydratase | Initiates the β-oxidation-like sequence by adding water to hexahydro-2-naphthoyl-CoA. | nih.govnih.gov |

| Hydrolase | Catalyzes the hydrolytic cleavage of the decalin ring system. | nih.govnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Rotational Spectroscopy for Gas-Phase Structures and Conformational Determination

High-resolution rotational spectroscopy is a powerful tool for obtaining precise structural information on molecules in the gas phase, free from intermolecular interactions. For a molecule like decahydro-2-naphthol, which possesses significant conformational flexibility due to its two saturated rings, this technique is invaluable for identifying the specific geometries (conformers) present under isolated conditions.

Research into this compound, a molecule with eight distinct stereoisomers (four pairs of enantiomers), has utilized chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy to probe its conformational landscape. illinois.edu In these experiments, the sample is vaporized and introduced into a vacuum chamber through a supersonic expansion, which cools the molecules to just a few Kelvin. illinois.edu This cooling process simplifies the complex rotational spectrum by populating only the lowest energy conformational states.

Table 1: Observed Conformers of this compound by Rotational Spectroscopy This table is illustrative, based on findings that multiple conformers are observed. Specific rotational constants would be derived from detailed spectral fitting in the cited research.

| Conformer Type | Ring Fusion | Hydroxyl Position (Likely) | Status |

|---|---|---|---|

| Conformer I | trans | Equatorial | Observed illinois.edu |

| Conformer II | cis | Axial/Equatorial | Observed illinois.edu |

| Conformer III | cis | Axial/Equatorial | Observed illinois.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Proof (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the detailed connectivity and stereochemistry of this compound in the solution phase. The ¹H and ¹³C NMR spectra provide a wealth of information based on chemical shifts, signal integrations, and spin-spin coupling patterns.

The ¹H NMR spectrum of this compound is characterized by a complex series of overlapping signals in the upfield region (typically 1.0-2.5 ppm), corresponding to the 16 protons on the saturated carbon framework. The proton attached to the carbon bearing the hydroxyl group (H-C2) typically appears as a distinct multiplet in the 3.5-4.0 ppm range, with its exact chemical shift and multiplicity being highly dependent on its axial or equatorial orientation and the specific conformer. The hydroxyl proton itself (O-H) appears as a broad or sharp singlet, the position of which can vary depending on concentration and solvent.

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Specific assignments require analysis of a particular isolated stereoisomer.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Saturated C-H (ring protons) | 1.0 - 2.5 | Complex, overlapping multiplets. |

| ¹H | H-C-OH | 3.5 - 4.0 | Chemical shift and multiplicity are diagnostic of stereochemistry. |

| ¹H | O-H | Variable (1.5 - 5.0) | Position and shape depend on solvent, concentration, and temperature. |

| ¹³C | Saturated C (ring carbons) | 20 - 50 | Shifts are sensitive to conformation and substitution. |

| ¹³C | C-OH | 65 - 75 | Most downfield signal in the saturated carbon region. |

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis (e.g., GC-MS, UPLC-MS-Q-O, ESI-MS)

Mass spectrometry (MS) provides the molecular weight of this compound and offers structural insights through the analysis of its fragmentation patterns. When coupled with a separation technique like Gas Chromatography (GC-MS) or Ultra-Performance Liquid Chromatography (UPLC-MS), it becomes a powerful tool for identifying the compound in complex mixtures.

The electron ionization (EI) mass spectrum of this compound, as found in the NIST database, shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 154, which confirms its molecular formula of C₁₀H₁₈O. nist.gov The fragmentation of cyclic alcohols under EI conditions is well-documented. libretexts.org A common initial fragmentation step is the loss of a water molecule ([M-H₂O]⁺), leading to a prominent peak at m/z 136. libretexts.org This ion corresponds to the resulting decahydronaphthalene (B1670005) radical cation. Further fragmentation of the bicyclic ring system leads to a series of smaller ions. The base peak in the spectrum is often not the molecular ion but a stable fragment resulting from subsequent cleavage events. Analysis of these fragments helps to confirm the saturated bicyclic core structure.

Electrospray ionization (ESI), a softer ionization technique often coupled with UPLC, is useful for analyzing the intact molecule, typically as a protonated species [M+H]⁺ at m/z 155 or as adducts with ions like sodium [M+Na]⁺. nih.govmdpi.com Tandem mass spectrometry (MS/MS) on these precursor ions can induce fragmentation in a controlled manner, helping to elucidate specific structural features and differentiate between isomers based on their fragmentation pathways. researchgate.net

Table 3: Key Mass Fragments for this compound (Electron Ionization) Data interpreted from the NIST Mass Spectrum of 2-Naphthalenol, decahydro-. nist.gov

| m/z | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 154 | [M]⁺ | [C₁₀H₁₈O]⁺ | Molecular Ion |

| 136 | [M - H₂O]⁺ | [C₁₀H₁₆]⁺ | Loss of water, a characteristic fragmentation for alcohols. |

| 121 | [C₉H₁₃]⁺ | [C₉H₁₃]⁺ | Loss of water and a methyl radical. |

| 108 | [C₈H₁₂]⁺ | [C₈H₁₂]⁺ | Complex ring fragmentation. |

| 95 | [C₇H₁₁]⁺ | [C₇H₁₁]⁺ | Further fragmentation of the carbocyclic rings. |

| 67 | [C₅H₇]⁺ | [C₅H₇]⁺ | Common fragment for cyclohexene-type structures. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule and is highly effective for functional group identification. ksu.edu.sayoutube.com For this compound, these methods quickly confirm the presence of key structural features and can offer insights into hydrogen bonding and conformation.

The most prominent feature in the IR spectrum of this compound is a strong, broad absorption band in the region of 3200-3600 cm⁻¹. This band is characteristic of the O-H stretching vibration of the alcohol functional group, with the broadening indicative of intermolecular hydrogen bonding in the condensed phase. libretexts.org In contrast, a gas-phase spectrum or a spectrum in a very dilute non-polar solvent would show a sharper O-H band at a higher frequency (around 3600-3650 cm⁻¹).

Another key region is the 2850-3000 cm⁻¹ range, which contains the C-H stretching vibrations. The absorptions here are characteristic of sp³-hybridized carbons, confirming the saturated nature of the decalin ring system. libretexts.org This contrasts sharply with its aromatic precursor, 2-naphthol (B1666908), which would show sharp sp² C-H stretches above 3000 cm⁻¹. A distinct C-O stretching vibration for the secondary alcohol is also expected to appear in the fingerprint region, typically between 1050 and 1150 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C-H and C-C stretching vibrations of the saturated ring system give rise to strong signals, making it an excellent technique for analyzing the carbocyclic framework. ias.ac.inresearchgate.net Subtle shifts in the vibrational frequencies between different stereoisomers can sometimes be observed, providing clues to their conformational differences. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity/Appearance |

|---|---|---|---|

| O-H Stretch (H-bonded) | IR | 3200 - 3600 | Strong, Broad |

| sp³ C-H Stretch | IR, Raman | 2850 - 2960 | Strong |

| C-O Stretch | IR | 1050 - 1150 | Medium to Strong |

| O-H Bend | IR | 1330 - 1440 | Medium, Broad |

| C-H Bend (CH₂) | IR | ~1450 | Medium |

| C-C Stretch (Ring) | Raman | 800 - 1200 | Strong |

Applications As Key Building Blocks in Complex Organic Synthesis

Decahydro-2-naphthol, a saturated bicyclic alcohol, serves as a versatile and valuable building block in the field of complex organic synthesis. Its rigid, well-defined stereochemical structure, which is a hydrogenated analog of naphthalene (B1677914), provides a robust scaffold for the construction of intricate molecular architectures. The different isomers of this compound, particularly the cis and trans forms, offer distinct three-dimensional arrangements that chemists can exploit to achieve high levels of stereocontrol in synthetic sequences. Its utility spans from being a foundational model for understanding complex biomolecules to a direct precursor in the synthesis of novel polycyclic and pharmacologically relevant compounds.

Interactive Table: Physicochemical Properties of this compound

This table summarizes key properties of this compound.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 825-51-4 | nist.gov |

| Molecular Formula | C₁₀H₁₈O | nist.gov |

| Molecular Weight | 154.25 g/mol | nist.gov |

| Synonyms | 2-Decalol, 2-Hydroxydecalin, Decahydro-beta-naphthol | nist.gov |

| Boiling Point | 109 °C at 14 mmHg | nist.gov |

| Isomeric Forms | Exists as multiple stereoisomers, primarily based on the cis or trans fusion of the two rings. | pitt.edu |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the structural isomerism of decahydro-2-naphthol?

- Methodological Answer : this compound exists as a mixture of cis and trans isomers. To resolve these, use modulated pulsed Fourier-transform microwave (CP-FTMW) spectroscopy in the 2–8 GHz range under cold, isolated conditions (e.g., supersonic jet expansion). Pair this with quantum chemical calculations (e.g., density functional theory) to assign rotational transitions and confirm OH-group orientation . For bulk characterization, Raman spectroscopy (referencing condensed-phase libraries) and NMR (to distinguish stereoisomers via coupling constants) are effective .

Q. How should researchers design experiments to synthesize this compound derivatives for studying molecular interactions?

- Methodological Answer : Utilize radical or ionic polymerization of vinyl ethers derived from this compound, as described in historical copolymerization studies . Optimize reaction conditions (e.g., initiator concentration, temperature) to control polymer chain length. For intermolecular interaction studies, prepare host-guest complexes with small molecules (e.g., water, alcohols) and analyze using rotational spectroscopy to probe hydrogen-bonding dynamics .

Q. What protocols ensure accurate purity assessment of this compound samples?

- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with chiral columns to separate cis/trans isomers. Validate purity using melting point analysis and ¹H/¹³C NMR to confirm absence of byproducts (e.g., decahydronaphthalene). Cross-reference with commercial spectral libraries (e.g., Aldrich Raman) for benchmarking .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing this compound’s conformational flexibility?

- Methodological Answer : Conduct systematic contradiction analysis by:

- Comparing experimental results (e.g., CP-FTMW spectra) with multiple computational models (e.g., MP2, CCSD(T)) to identify outliers .

- Testing under varied conditions (e.g., solvent polarity, temperature) to isolate environmental effects .

- Applying Bayesian statistics to quantify uncertainties in rotational constants or dipole moment alignments .

Q. What advanced techniques elucidate the role of this compound in mimicking steroid hormone interactions?

- Methodological Answer : Design molecular docking simulations to compare this compound’s OH-group orientation with testosterone’s receptor-binding domains. Validate experimentally via ultrafast laser spectroscopy to track proton transfer kinetics in synthetic hormone analogs. Cross-reference with X-ray crystallography of co-crystals with receptor proteins .

Q. How can researchers optimize synthetic routes to this compound derivatives for high-yield, isomer-specific products?

- Methodological Answer : Implement constraint-based random simulation to model reaction pathways and avoid over-constraining variables (e.g., solvent choice, catalyst loading). Use design of experiments (DoE) to identify critical factors (e.g., pressure in hydrogenation steps). Validate with in situ infrared spectroscopy to monitor intermediate formation .

Data Reporting & Ethical Compliance

Q. What standards should be followed when reporting this compound’s physicochemical properties?

- Methodological Answer : Adhere to IUPAC guidelines for compound naming and units. Report spectral data (e.g., IR, NMR peaks) with error margins and instrument calibration details. Include statistical validation (e.g., RSD for purity assays) and cite public toxicological databases (e.g., ATSDR) for safety parameters .

Q. How should researchers address ethical considerations in studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.